N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
The compound N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (CAS: 868972-87-6) is a heterocyclic amide derivative featuring a 1,3,4-thiadiazole core linked to a cyclohexanecarboxamide group via a thioether bridge. The molecular formula is C₁₉H₂₂N₄O₄S₂ (MW: 434.5 g/mol).
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S2/c19-14-9-5-4-8-13(14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAHPHMOZRILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexane carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
The target compound’s 1,3,4-thiadiazole ring distinguishes it from analogs with other heterocycles:
- 1,3,4-Oxadiazole: The compound N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS: 872621-11-9, MW: 484.9 g/mol) replaces sulfur with oxygen in the oxadiazole ring.
- 1,3-Thiazole: The nitazoxanide analog N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (MW: ~287.7 g/mol) features a thiazole core. Thiazoles are known for stronger hydrogen-bonding capacity due to the sulfur and nitrogen atoms, which may enhance PFOR inhibition .
Table 1: Heterocyclic Core Comparison
Substituent Effects
- Chlorobenzyl vs.
- Cyclohexanecarboxamide : This bulky substituent in the target compound may enhance steric hindrance, reducing off-target interactions compared to simpler benzamide groups in analogs .
Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring, a cyclohexane carboxamide moiety, and a chlorobenzyl group, suggesting diverse pharmacological properties. Research indicates that it may serve as an inhibitor of specific enzymes crucial for metabolic pathways, particularly in pathogenic organisms.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 386.89 g/mol. The presence of the thiadiazole ring is significant as it is associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
One of the primary biological activities of this compound is its inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme plays a critical role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the growth of certain bacteria such as Haemophilus influenzae and other pathogenic microorganisms. By inhibiting DXS, the compound disrupts vital biochemical pathways leading to bacterial growth inhibition.
Antitumor Activity
Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit promising antitumor activity. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer), with IC50 values reported at approximately 4.37 μM and 8.03 μM respectively .
The mechanisms attributed to the antitumor activity of thiadiazole derivatives include:
- Inhibition of DNA/RNA Synthesis : Compounds have been shown to inhibit nucleic acid synthesis without affecting protein synthesis.
- Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .
Comparative Analysis
The following table summarizes the biological activities and structural characteristics of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole ring and amide group | Antimicrobial |
| N-(5-(benzothiazol-2-yl)cyclohexanecarboxamide | Cyclohexane structure with different heterocyclic ring | Antimicrobial |
| 5-(4-Chlorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pentanamide | Thiadiazole ring with longer carbon chain | Antimicrobial |
Case Studies
Recent studies have highlighted various derivatives of thiadiazole compounds showcasing their potential against different pathogens:
- Antibacterial Activity : A study reported that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Properties : Compounds were also evaluated for antifungal activity against strains such as Aspergillus niger, showing moderate to significant efficacy compared to established antifungal agents .
Q & A
Q. What are the critical parameters to optimize in the multi-step synthesis of this compound?
The synthesis involves sequential steps such as thiadiazole ring formation, thioether linkage, and acylation. Key parameters include:
- Temperature : Maintain reflux conditions (60–80°C) to prevent side reactions during nucleophilic substitutions .
- Solvent choice : Use dry acetone or ethanol-DMF mixtures to enhance solubility and reactivity of intermediates .
- Catalysts/Reagents : Triethylamine or K₂CO₃ for deprotonation, and coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Reaction time : 3–24 hours, depending on the step, to ensure completion while minimizing degradation .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range/Approach | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C (reflux) | Prevents side reactions | |
| Solvent | Dry acetone or ethanol-DMF | Enhances intermediate stability | |
| Catalysts | Triethylamine, K₂CO₃ | Facilitates coupling |
Q. How can researchers characterize the compound’s structure and purity?
A combination of spectroscopic and analytical techniques is required:
- NMR spectroscopy (¹H, ¹³C) to confirm backbone connectivity and substituent placement .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography to resolve 3D conformation, particularly for assessing steric effects of the 2-chlorobenzyl group .
- HPLC with UV detection to quantify purity (>95% for biological assays) .
Q. What strategies address solubility challenges in pharmacological assays?
Solubility limitations arise from the hydrophobic cyclohexanecarboxamide and thiadiazole moieties. Mitigation strategies include:
- Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Test buffered solutions (pH 4–9) to exploit ionizable groups like the amide .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) transiently .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target selectivity may stem from:
- Purity variations : Re-characterize batches via HPLC and NMR before comparative assays .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 2-chlorobenzyl) to isolate substituent effects .
Table 2: Substituent Impact on Biological Activity
| Substituent | Position | Observed Effect | Mechanism Insight | Reference |
|---|---|---|---|---|
| 2-Chlorobenzyl | Thiadiazole-S | Enhanced enzyme inhibition | Electron-withdrawing effect | |
| Cyclohexane | Carboxamide | Reduced solubility | Hydrophobic interaction |
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Systematic substitution : Synthesize analogs with variations in the chlorobenzyl, thiadiazole, or cyclohexane groups .
- Biological testing : Profile analogs against target enzymes (e.g., kinases) and off-target panels .
- Computational modeling : Perform molecular docking to predict binding modes and guide rational design .
Q. What experimental approaches validate the compound’s thermal stability for formulation?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions and amorphous/crystalline ratios .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Q. How to troubleshoot low yields in the final acylation step?
Low yields often result from:
- Incomplete activation : Ensure carbodiimide coupling agents (e.g., EDC) are fresh and stoichiometric .
- Steric hindrance : Switch to bulkier leaving groups (e.g., pentafluorophenol esters) to improve reactivity .
- Byproduct formation : Add scavengers (e.g., HOBt) to suppress racemization .
Data Contradiction Analysis
Q. How to reconcile conflicting data on cytochrome P450 inhibition?
- Assay specificity : Confirm CYP isoform selectivity using recombinant enzymes vs. liver microsomes .
- Metabolite screening : Use LC-MS to identify if the compound itself or a metabolite is the inhibitor .
- Negative controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay conditions .
Q. Methodological Recommendations
- Prioritize orthogonal characterization (e.g., NMR + X-ray) to avoid misassignment of regioisomers .
- Use high-throughput screening (HTS) to rapidly profile analogs for SAR .
- Collaborate with crystallography facilities to resolve ambiguous electron density maps in complex structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
